4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a rigid and compact structure, making it an attractive scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide typically involves a series of cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Photochemical methods, such as [2 + 2] cycloaddition, can also be employed to access new building blocks for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and new chemical entities.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The rigid bicyclic structure allows for precise interactions with target proteins, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A larger bicyclic compound with different chemical properties.
Uniqueness
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic framework, which provides a balance of rigidity and flexibility. This makes it an ideal scaffold for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11-7(12)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3,(H,11,12) |
InChI Key |
BLHWNLZTCJEJSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CCC(C1)(CC2)N |
Origin of Product |
United States |
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